Sodium 1-decanesulfonate, ~98%

説明

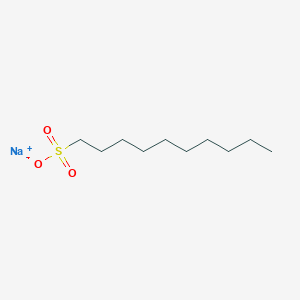

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

13419-61-9 |

|---|---|

分子式 |

C10H22NaO3S |

分子量 |

245.34 g/mol |

IUPAC名 |

sodium decane-1-sulfonate |

InChI |

InChI=1S/C10H22O3S.Na/c1-2-3-4-5-6-7-8-9-10-14(11,12)13;/h2-10H2,1H3,(H,11,12,13); |

InChIキー |

SBNUEVPRRHCPNQ-UHFFFAOYSA-N |

異性体SMILES |

CCCCCCCCCCS(=O)(=O)[O-].[Na+] |

正規SMILES |

CCCCCCCCCCS(=O)(=O)O.[Na] |

他のCAS番号 |

13419-61-9 |

物理的記述 |

93% by weight: Colorless or yellowish solid; [SIDS Dossier] White hygroscopic crystals; [Sigma-Aldrich MSDS] |

ピクトグラム |

Irritant |

同義語 |

1-Decanesulfonic acid, sodium salt (1:1); 1-Decanesulfonic acid, sodium salt (6CI,7CI,8CI,9CI); Sodium capryl sulfonate; Sodium decanesulfonate; Sodium decylsulfonate; Sodium n-decylsulfonate; |

製品の起源 |

United States |

Synthesis and Advanced Purification Methodologies

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC): While sodium decane-1-sulfonate (B14150585) is widely used as an ion-pairing reagent in HPLC to analyze other compounds, HPLC itself serves as a crucial tool for assessing its own purity. sigmaaldrich.comlichrom.com An HPLC analysis can detect and quantify organic impurities, by-products from synthesis, or degradation products. For high-purity grades, suppliers often provide data confirming its suitability for HPLC, including performance in gradient tests. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC/MS): This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly effective for identifying trace-level impurities by providing molecular weight information, confirming the identity of the primary compound and any contaminants. wikipedia.orgsigmaaldrich.comsigmaaldrich.com

Capillary Electrophoresis (CE): CE is a high-resolution separation technique used for the analysis of ionic species. nih.gov It is particularly useful for assessing the purity of surfactants like sodium decane-1-sulfonate. nih.govsigmaaldrich.com A key application of CE in this context is the determination of the Critical Micelle Concentration (CMC), a fundamental property of surfactants that indicates purity and performance characteristics. sigmaaldrich.comsigmaaldrich.com

Sulfonation Reactions of Decane (B31447) Precursors

Spectroscopic Methods

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a standard method used to confirm the chemical identity of sodium decane-1-sulfonate. thermofisher.comscharlab.com The resulting spectrum provides a unique "fingerprint" by showing the characteristic absorption bands corresponding to the molecule's functional groups (e.g., S=O and C-H bonds), confirming its structure. thermofisher.comnih.gov

Ultraviolet (UV) Spectroscopy: UV spectroscopy is employed to detect the presence of UV-absorbing impurities. For a high-purity reagent, especially one intended for HPLC with UV detection, the absorbance at specific wavelengths should be minimal. thermofisher.com Suppliers typically provide specifications for maximum absorbance at several wavelengths, such as 210, 220, 230, and 260 nm. sigmaaldrich.comtcichemicals.comruifuchemical.com

Raman Spectroscopy: Similar to IR, Raman spectroscopy provides information about the vibrational modes of the molecule, offering another method for structural confirmation and identification. nih.gov

Titrimetric and Other Analytical Methods

Titration: Acidimetric titration following ion exchange is a common and reliable method for determining the assay or absolute purity of sodium decane-1-sulfonate. vwr.comitwreagents.commerckmillipore.com Purity levels are often specified as ≥99.0% based on this titrimetric analysis. ruifuchemical.comvwr.com

Loss on Drying: This test quantifies the amount of volatile matter, primarily water, present in the sample. It is a critical quality control parameter, as the presence of moisture can affect the reagent's concentration and performance. Specifications often require a loss on drying of less than 1% or 1.5%. thermofisher.comthermofisher.com

Solubility Tests: The solubility of the compound in water is a basic but important check. A high-purity product should dissolve completely in water to form a clear, colorless solution, indicating the absence of insoluble impurities. ruifuchemical.com

The combination of these analytical techniques provides a comprehensive profile of the purity and identity of sodium decane-1-sulfonate, ensuring its reliability for research applications.

Data Tables

Table 1: Physicochemical Properties of Sodium Decane-1-Sulfonate

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₂₁NaO₃S | chemicalbook.comthermofisher.com |

| Molecular Weight | 244.33 g/mol | wikipedia.orgsigmaaldrich.com |

| Appearance | White powder or crystal | chemicalbook.comthermofisher.com |

| Melting Point | >300 °C | wikipedia.orgsigmaaldrich.com |

| Solubility in Water | Soluble, forms a clear solution | sigmaaldrich.comruifuchemical.com |

Table 2: Typical Purity Specifications for Research-Grade Sodium Decane-1-Sulfonate

| Analytical Test | Specification | Source(s) |

|---|---|---|

| Assay (Titrimetric) | ≥98.0% to ≥99.0% | sigmaaldrich.comvwr.comitwreagents.com |

| Identity (IR Spectrum) | Conforms to standard | thermofisher.comscharlab.comthermofisher.com |

| Loss on Drying | ≤1.0% to ≤1.5% | thermofisher.comthermofisher.com |

| UV Absorbance (0.005 M) | at 220 nm: ≤0.03 | sigmaaldrich.comitwreagents.com |

| UV Absorbance (0.005 M) | at 260 nm: ≤0.02 | sigmaaldrich.comitwreagents.com |

| Insoluble Matter | Passes test | scharlab.com |

Colloidal and Interfacial Chemistry of Sodium Decane 1 Sulfonate

Micellization Behavior and Thermodynamics

The formation of micelles by sodium decane-1-sulfonate (B14150585) in an aqueous solution is a spontaneous process that occurs above a specific concentration known as the critical micelle concentration (CMC). This behavior is driven by the hydrophobic effect, where the hydrocarbon tails of the surfactant molecules aggregate to minimize their contact with water, while the hydrophilic sulfonate head groups remain exposed to the aqueous phase.

Critical Micelle Concentration (CMC) Determination

The CMC is a fundamental parameter for any surfactant and can be determined by various experimental techniques that are sensitive to the changes in the physical properties of the solution upon micelle formation.

Electroconductivity measurements are a common method for determining the CMC of ionic surfactants like sodium decane-1-sulfonate. This technique relies on the change in the molar conductivity of the surfactant solution as a function of its concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions due to the larger size of the aggregates and the binding of counterions, resulting in a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot gives the CMC. For sodium decane-1-sulfonate, the CMC was determined to be 43.3 mmol kg⁻¹ at 308.2 K using this method. acs.org The temperature dependence of the CMC can also be studied, revealing a Krafft temperature (the temperature at which the solubility of the surfactant equals its CMC) of 295.3 K. acs.org

Table 1: Critical Micelle Concentration of Sodium Decane-1-Sulfonate at Different Temperatures

| Temperature (K) | CMC (mmol kg⁻¹) |

|---|---|

| 298.2 | 44.5 |

| 303.2 | 43.6 |

| 308.2 | 43.3 |

| 313.2 | 43.7 |

| 318.2 | 44.5 |

Data sourced from Moroi et al. (1999) acs.org

Capillary electrophoresis (CE) is another powerful technique for determining the CMC of surfactants. sigmaaldrich.comsigmaaldrich.com In this method, the migration time of a neutral marker is measured as a function of the surfactant concentration in the running buffer. Below the CMC, the migration time remains relatively constant. However, as micelles form, they can interact with the marker, leading to a significant change in its migration behavior. The point at which this change occurs corresponds to the CMC. nih.gov This technique is advantageous due to its high efficiency, rapid analysis time, and minimal sample requirements. nih.gov Studies have utilized CE to assess the CMC of sodium decane-1-sulfonate, highlighting its utility in characterizing the micellization process. sigmaaldrich.comsigmaaldrich.com

Steady-state fluorescence spectroscopy is a sensitive method that employs fluorescent probes to determine the CMC. A hydrophobic fluorescent probe, such as pyrene, is introduced into the surfactant solution. In the aqueous environment below the CMC, the probe exhibits a specific fluorescence spectrum. When micelles form, the hydrophobic probe partitions into the nonpolar core of the micelles, leading to a change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum. nih.gov By monitoring these changes as a function of surfactant concentration, the CMC can be accurately determined. This technique has been used to investigate the micellization of various sulfonated surfactants. nih.gov

Micellar Aggregation Numbers and Counterion Binding Studies

Once micelles are formed, two important parameters that characterize them are the aggregation number (n) and the degree of counterion binding (β). The aggregation number represents the average number of surfactant molecules in a single micelle, while the degree of counterion binding indicates the fraction of counterions (in this case, sodium ions) that are associated with the micellar surface.

For sodium decane-1-sulfonate at 308.2 K, the micellar aggregation number has been determined to be 26. acs.orgacs.org This means that, on average, 26 sodium decane-1-sulfonate molecules assemble to form one micelle. The number of counterions binding to a micelle (m) was found to be 16.6. acs.orgacs.org From these values, the degree of counterion binding (β = m/n) can be calculated to be approximately 0.64. This indicates that about 64% of the sodium ions are bound to the surface of the micelles, partially neutralizing the charge of the anionic head groups. These parameters are crucial for understanding the structure and stability of the micelles.

Table 2: Micellar Parameters for Sodium Decane-1-Sulfonate at 308.2 K

| Parameter | Value |

|---|---|

| Micellar Aggregation Number (n) | 26 |

| Number of Counterions Binding to a Micelle (m) | 16.6 |

| Degree of Counterion Binding (β) | 0.64 |

Thermodynamic Parameters of Micellization and Adsorption

The process of micellization and the adsorption of surfactant molecules at interfaces are governed by thermodynamic principles. The key thermodynamic parameters include the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of micellization and adsorption. These parameters provide insight into the spontaneity and driving forces of these processes.

The standard Gibbs free energy of micellization (ΔG°mic) for sodium decane-1-sulfonate can be calculated from the CMC value. A negative ΔG°mic indicates that micellization is a spontaneous process. researchgate.net The enthalpy of micellization (ΔH°mic) can be determined from the temperature dependence of the CMC using the van't Hoff equation. ajchem-a.com For many ionic surfactants, ΔH°mic is often small and can be either exothermic or endothermic. The entropy of micellization (ΔS°mic) is usually positive and is the main driving force for micellization. This positive entropy change is primarily due to the release of "structured" water molecules from around the hydrophobic tails of the surfactant monomers as they aggregate into micelles.

Similarly, the thermodynamics of adsorption at the air-water interface can be evaluated. The standard free energy of adsorption (ΔG°ads) is typically more negative than ΔG°mic, indicating that adsorption at the interface is a more spontaneous process than micellization. doi.org This is because the surfactant molecules can readily lower the surface tension of the water by adsorbing at the air-water interface before they reach a concentration high enough to form micelles in the bulk solution.

Table 3: Thermodynamic Parameters of Micellization for an Anionic Surfactant

| Thermodynamic Parameter | Significance |

|---|---|

| ΔG°mic | A negative value indicates a spontaneous micellization process. |

| ΔH°mic | Represents the heat change during micellization; can be positive or negative. |

| ΔS°mic | A positive value, driven by the hydrophobic effect, is the primary driving force for micellization. |

This table provides a general overview of the significance of thermodynamic parameters in micellization.

Influence of External Factors on Micellar Properties

The micellar properties of sodium decane-1-sulfonate are sensitive to changes in the surrounding environment, including temperature, the presence of electrolytes, and the nature of the solvent.

The Krafft temperature (TK) is a critical parameter for ionic surfactants, representing the temperature at which the surfactant's solubility becomes equal to its critical micelle concentration. wikipedia.org Below the Krafft temperature, the surfactant's solubility is too low for micelle formation to occur, and the surfactant exists as hydrated crystals in equilibrium with monomers in solution. psu.edu For sodium decane-1-sulfonate, the Krafft temperature has been determined to be 295.3 K (22.15 °C) . acs.orgacs.org Above this temperature, a significant increase in solubility allows for the formation of micelles.

The presence of electrolytes, such as sodium chloride (NaCl), has a pronounced effect on the micellar properties of ionic surfactants. The addition of salt increases the concentration of counterions (Na+ in this case) in the solution. These counterions screen the electrostatic repulsion between the negatively charged sulfonate headgroups at the micelle surface. This reduction in repulsion promotes the aggregation of surfactant molecules into micelles at a lower concentration, thereby decreasing the CMC.

For sodium decane-1-sulfonate, it has been observed that increasing the concentration of sodium chloride leads to an increase in the Krafft temperature. acs.orgacs.org This shift is attributed to the altered balance between solubility and micellization in the presence of excess counterions. acs.org Studies on related sodium 1-alkyl decane (B31447) sulfonates have also been conducted in sodium chloride solutions to elucidate the impact of ionic strength on their surface and micellar properties. doi.org

The micellar behavior of sodium decane-1-sulfonate can be influenced by the pH of the solution and the properties of the solvent. While the sulfonate headgroup is a strong electrolyte and remains ionized over a wide pH range, significant changes in pH can affect the interactions between micelles. For some anionic surfactants, a decrease in pH can lead to a transition from spherical micelles to larger aggregates like vesicles, driven by changes in headgroup protonation and intermolecular interactions. nist.govresearchgate.net For instance, in studies of other anionic surfactants, changes in pH have been shown to alter micelle size and the degree of counterion binding due to variations in the charge of the headgroup. mdpi.com

The properties of the solvent also play a crucial role in the micellization process. The use of co-solvents, such as alcohols or deep eutectic solvents, can alter the solvophobic interactions that drive micelle formation. mdpi.comnih.gov For example, adding propane-1,2-diol to an aqueous solution of an anionic surfactant can decrease the cohesiveness of water and reduce the dielectric constant of the medium, which in turn affects the CMC and the Gibbs free energy of micellization. mdpi.com The self-assembly of surfactants is driven by a solvophobic effect, and by tuning the properties of the solvent, it is possible to control the micellization process. nih.gov

Surface Activity and Adsorption Phenomena

Sodium decane-1-sulfonate is recognized for its effectiveness as an anionic surfactant, exhibiting significant surface activity. cornigs.comsigmaaldrich.commedchemexpress.comsigmaaldrich.com This is characterized by its ability to adsorb at interfaces, such as the air-water or solid-liquid interface, and lower the surface or interfacial tension. This property is fundamental to its applications in cleaning, emulsification, and wetting. cornigs.com

The adsorption of sulfonate surfactants at solid-liquid interfaces is a complex phenomenon influenced by factors such as the nature of the solid surface, the pH of the solution, and the surfactant concentration. For instance, the adsorption of sodium dodecanesulfonate on alumina (B75360) is highly dependent on pH. rsc.org Adsorption is favored at pH values below the zero-point-of-charge of the solid, where the surface is positively charged, facilitating the electrostatic attraction of the anionic surfactant molecules. columbia.edu At a certain critical concentration, the adsorption can increase markedly due to the association of the hydrocarbon chains of the adsorbed surfactant molecules, a phenomenon referred to as hemimicelle formation. rsc.org

The adsorption process can often be described by kinetic models, such as the pseudo-second-order kinetic model, which suggests that the adsorption is a form of chemical adsorption. frontiersin.org The adsorption capacity generally increases with the concentration of the surfactant until a plateau is reached, often corresponding to the formation of a complete monolayer or bilayer at the interface. frontiersin.org

Interactive Data Table: Physicochemical Properties of Sodium Decane-1-Sulfonate

| Property | Value | Source(s) |

| Molecular Formula | C10H21NaO3S | nih.gov |

| Krafft Temperature (TK) | 295.3 K | acs.orgacs.org |

| ln(Micellization Constant, Kn) at 308.2 K | 133 | acs.orgacs.org |

| Physical State | White powder | chemicalbook.com |

| Melting Point | >300 °C | sigmaaldrich.com |

Minimum Area per Molecule at Aqueous-Air Interfaces

The minimum area per molecule (A_min) is a critical parameter in surface chemistry, representing the area occupied by a single surfactant molecule at the interface when it is saturated. This value provides insight into the packing and orientation of the surfactant molecules. For sodium decane-1-sulfonate, studies on the homologous series of sodium 1-alkyl decane sulfonates at 45°C have determined the minimum area per molecule at the air-aqueous interface. Specifically, for the parent compound with no alkyl side chain (sodium decane-1-sulfonate), the minimum area is 0.57 nm². acs.org This value is fundamental for understanding its efficiency in reducing surface tension. The calculation of A_min is typically derived from surface excess concentration (Γ_max) data obtained from surface tension measurements. researchgate.netresearchgate.net

Table 1: Minimum Area per Molecule for Sodium Decane-1-Sulfonate

| Compound | Temperature (°C) | Minimum Area per Molecule (A_min) (nm²) |

|---|

Dynamic Surface Tension Measurements in Aqueous Solutions

Dynamic surface tension refers to the surface tension of a solution as a new interface is being formed, a property that is crucial for processes involving rapid surface expansion such as foaming, coating, or printing. nih.gov Unlike equilibrium surface tension, dynamic measurements assess how quickly surfactant molecules can migrate to the interface to lower the surface energy. nih.gov

Research has been conducted on the dynamic surface tension of aqueous solutions containing sodium decane-1-sulfonate. A study by Avranas and Iliou investigated the interactions between hydroxypropylmethylcellulose (B13716658) and a series of anionic surfactants, including sodium decane-1-sulfonate, using dynamic surface tension measurements. orientjchem.org Such studies are vital for understanding the behavior of this surfactant in complex formulations where it interacts with other components, affecting the kinetics of surface adsorption. The rate at which sodium decane-1-sulfonate lowers surface tension is a key indicator of its effectiveness in applications requiring fast action. nih.gov

Comparative Studies of Micellar Properties

Homologous Series Analysis of Sodium Alkyl Sulfonates

Analyzing a homologous series, where the chemical structure is systematically varied, provides deep insights into structure-property relationships. A study of sodium 1-alkyl decane sulfonates, where alkyl side chains of increasing length were attached to the decane backbone, revealed clear trends in their interfacial properties at 45°C. acs.org It was observed that the minimum area per molecule (A_min) at the air-aqueous interface increases significantly as the length of the alkyl side chain grows. acs.org This is attributed to the increased steric hindrance at the interface caused by the bulkier hydrophobic part. The A_min value expands from 0.57 nm² for the unsubstituted sodium decane-1-sulfonate to 1.04 nm² when the side chain contains nine carbon atoms. acs.org

Table 2: Minimum Area per Molecule for Sodium 1-Alkyl Decane Sulfonates at 45°C

| Side-Chain Length (No. of Carbons) | Minimum Area per Molecule (A_min) (nm²) |

|---|---|

| 0 | 0.57 acs.org |

| 1 | 0.61 acs.org |

| 2 | 0.65 acs.org |

| 3 | 0.70 acs.org |

| 4 | 0.75 acs.org |

| 5 | 0.81 acs.org |

| 6 | 0.87 acs.org |

| 7 | 0.93 acs.org |

| 8 | 0.99 acs.org |

Furthermore, comparative studies highlight structural differences in the micelles formed by different but related surfactants. For example, a comparison between sodium decyl sulfonate and sodium decyl sulfate (B86663), which differ only by the oxygen atom linking the alkyl chain to the sulfonate headgroup in the sulfate, shows a difference in aggregate structure. It has been proposed that sodium decyl sulfonate tends to form nearly spherical micelles in solution. nih.gov

Interaction and Co-micellization with Other Surfactants (e.g., Sodium Dodecyl Sulfate)

The mixing of surfactants is a common strategy to achieve synergistic effects and fine-tune the properties of formulations. The interaction between two or more surfactants can lead to the formation of mixed micelles with properties that are different from those of the individual components. orientjchem.org

While specific studies on the co-micellization of sodium decane-1-sulfonate with sodium dodecyl sulfate (SDS) are not extensively detailed in the surveyed literature, a comparison of their individual properties provides insight into their potential interactions. Both are anionic surfactants, but they differ in the headgroup (sulfonate vs. sulfate) and alkyl chain length (10 vs. 12 carbons). Generally, in mixed surfactant systems, the component with the lower critical micelle concentration (CMC) in the mixture tends to aggregate first. orientjchem.org

A key difference lies in their micellar structure. As noted, sodium decyl sulfonate is suggested to form nearly spherical micelles. nih.gov In contrast, sodium dodecyl sulfate is known to form spherical micelles at its CMC, but these can grow into larger, non-spherical structures like ellipsoidal or rod-like micelles with increasing surfactant concentration or the addition of salt. This inherent difference in aggregation behavior would strongly influence the geometry, size, and surface charge characteristics of any mixed micelles formed. The micropolarity of sodium dodecyl sulfate micelles has been reported to be higher than that of certain alkylnaphthalene sulfonate micelles, indicating differences in the micellar core environment that would also play a role in co-micellization.

Advanced Analytical Methodologies and Applications

Ion-Pair Chromatography (IPC) with Sodium Decane-1-Sulfonate (B14150585) as Reagent

Sodium decane-1-sulfonate is an anionic surfactant and a key reagent in the analytical technique of ion-pair chromatography (IPC), particularly for the separation of cationic (positively charged) and basic compounds. sigmaaldrich.comchemimpex.com In reversed-phase liquid chromatography (RPLC), which typically uses a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, charged analytes are often poorly retained and elute quickly. technologynetworks.comebrary.net IPC addresses this challenge by introducing an ion-pairing reagent, such as sodium decane-1-sulfonate, into the mobile phase. youtube.comslideshare.net This reagent contains a charged head (the sulfonate group) and a hydrophobic tail (the decyl chain), allowing it to interact with both the analyte and the stationary phase, thereby modifying the analyte's retention and enabling effective separation. sigmaaldrich.comebrary.net

Fundamental Mechanisms of Retention in Reversed-Phase IPC

The precise mechanism by which ion-pairing reagents facilitate retention in reversed-phase chromatography has been explained by different models. The two predominant theories are the ion-pair distribution process, where the ion pair forms in the mobile phase before partitioning onto the stationary phase, and the ion-exchange process, where the reagent first adsorbs to the stationary phase, creating a charged surface that then attracts analyte ions. masontechnology.ieshimadzu.com

In the ion-pair distribution model, also known as the partition model, the ion-pairing reagent (sodium decane-1-sulfonate) and the oppositely charged analyte ion associate in the polar mobile phase. technologynetworks.com This association forms a neutral, hydrophobic ion-pair complex. The newly formed complex is less polar than the original analyte ion, leading to a stronger affinity for the nonpolar stationary phase. technologynetworks.com This increased hydrophobicity allows the complex to be retained and subsequently separated on a standard reversed-phase column. The retention is then modulated by altering the composition of the mobile phase, such as by increasing the concentration of an organic modifier. technologynetworks.com

The second major mechanism is the ion-exchange process, which is considered the primary mechanism for alkyl sulfonate reagents like sodium decane-1-sulfonate. masontechnology.ieshimadzu.com In this model, the hydrophobic decyl tails of the sodium decane-1-sulfonate molecules adsorb onto the nonpolar stationary phase, leaving the negatively charged sulfonate head groups oriented towards the mobile phase. ebrary.netshimadzu.com This effectively creates an in-situ ion-exchange surface on the reversed-phase column. ebrary.net Positively charged analyte molecules in the mobile phase are then retained through electrostatic attraction to this dynamically created charged surface. shimadzu.comsigmaaldrich.com The strength of this retention is influenced by the length of the reagent's alkyl chain; a longer chain, as in decanesulfonate, leads to stronger hydrophobic adsorption on the stationary phase and a more pronounced retention effect on the analyte. masontechnology.ie

Optimization of Chromatographic Separation Parameters

To achieve optimal separation in IPC, several parameters must be carefully controlled. The concentration of the ion-pairing reagent and the composition and pH of the eluent are critical factors that directly influence analyte retention and selectivity. ebrary.netresearchgate.net

The concentration of the ion-pairing reagent, such as sodium decane-1-sulfonate, in the mobile phase is a crucial parameter for controlling the retention (and thus the capacity factor, k') of analyte ions. technologynetworks.com Generally, as the concentration of the reagent increases, more of it adsorbs onto the stationary phase (in the ion-exchange model) or is available to form ion pairs (in the distribution model), leading to a stronger retention of oppositely charged analytes. shimadzu.com

However, this relationship is not endlessly linear. For alkyl sulfonates, component retention tends to increase with reagent concentration up to a certain point, often referred to as the "fold over point". shimadzu.com Beyond this optimal concentration, the retention level may reverse and begin to decrease. This phenomenon is often explained by the formation of micelles by the surfactant-like ion-pairing reagent in the mobile phase. These micelles can create a secondary hydrophobic phase within the mobile phase, which can compete for the analyte and lead to reduced retention on the stationary phase. shimadzu.com Therefore, the concentration of the ion-pairing reagent must be optimized, typically within a range of 0.5 to 20 mM, to achieve the desired retention without complicating the separation with secondary effects. technologynetworks.com

Table 1: Effect of Ion-Pair Reagent Concentration on Analyte Retention

The following table, based on findings for sodium 1-octanesulfonate (an alkyl sulfonate similar to sodium decane-1-sulfonate), illustrates the typical relationship between ion-pair reagent concentration and the retention of basic compounds. shimadzu.com

| Reagent Concentration (mM) | Analyte | Retention Behavior |

| Low | Cationic Analyte | Retention increases as concentration rises. |

| Optimal ("Fold Over Point") | Cationic Analyte | Maximum retention is achieved. |

| High (Post-"Fold Over") | Cationic Analyte | Retention begins to decrease due to micelle formation. |

This table is a generalized representation based on the described behavior of alkyl sulfonates in IPC. shimadzu.com

The composition of the eluent, or mobile phase, plays a pivotal role in IPC separations. This includes the type and concentration of the organic modifier and, most importantly, the pH of the aqueous component. technologynetworks.com

Organic modifiers, such as acetonitrile (B52724) and methanol (B129727), are added to the mobile phase to control the elution strength. technologynetworks.com By increasing the proportion of the organic modifier, the polarity of the mobile phase is reduced, which weakens the hydrophobic interactions holding the ion pair or the reagent to the stationary phase, thus accelerating the elution of analytes. technologynetworks.comchromatographyonline.com The choice between modifiers like methanol and acetonitrile can also influence selectivity, as they may have different interactions with the analytes and the stationary phase. chromatographyonline.com

The pH of the mobile phase is a critical parameter for controlling analyte speciation—that is, its ionic state. sigmaaldrich.com For an analyte to be retained via an ion-exchange mechanism with sodium decane-1-sulfonate, it must be in its protonated, positively charged form. Therefore, the pH of the mobile phase must be controlled to ensure the analyte is ionized. For a basic compound, the pH should be adjusted to at least two units below its pKa. sigmaaldrich.com Conversely, to elute the compound, the pH can be raised to neutralize the analyte's charge, disrupting the electrostatic interaction and allowing it to be washed off the column. sigmaaldrich.com This precise control over pH allows for the selective retention and release of different analytes based on their individual pKa values, enabling the separation of complex mixtures. sigmaaldrich.comnih.gov

Table 2: Summary of Optimization Parameters

| Parameter | Effect on Separation | Optimization Goal |

| Ion-Pair Reagent Conc. | Primarily affects retention time of ionic analytes. shimadzu.com | Find the optimal concentration that provides sufficient retention without forming micelles. shimadzu.com |

| Organic Modifier Conc. | Adjusts the overall elution strength of the mobile phase. technologynetworks.com | Achieve desired retention times and resolution between peaks. chromatographyonline.com |

| Mobile Phase pH | Controls the ionization state (speciation) of the analyte. sigmaaldrich.com | Ensure the analyte is charged for retention and can be neutralized for elution. sigmaaldrich.com |

| Temperature | Affects hydrophobic interactions and ion-pair formation kinetics. chromatographyonline.com | Determine the optimal temperature that provides the best resolution and peak shape. chromatographyonline.com |

Effects of Alkyl Chain Length of Sulfonate Ion-Pair Reagents

In ion-pair reversed-phase chromatography (IP-RP), the retention of analytes is significantly influenced by the properties of the ion-pairing reagent, including the length of its alkyl chain. The general principle is that a longer alkyl chain on the sulfonate reagent leads to stronger hydrophobic interactions with the non-polar stationary phase (like C8 or C18). This increased interaction enhances the retention of the ion-pair formed between the reagent and a positively charged analyte.

Research on the separation of organotin compounds using different sulfonate ion-pairing reagents, such as pentane, heptane, and decane (B31447) sulfonate, demonstrates this effect. researchgate.net As the alkyl chain length of the sulfonate reagent increases, the retention of the organotin species on the column becomes stronger. researchgate.net This is because the longer alkyl chain of the reagent, when paired with the analyte, creates a more non-polar complex, which has a greater affinity for the stationary phase. Therefore, sodium decane-1-sulfonate, with its C10 chain, provides substantial retention, which can be modulated by adjusting its concentration in the mobile phase to achieve optimal separation. researchgate.net

Separation and Resolution of Positively Charged Analytes

As an anionic surfactant, sodium decane-1-sulfonate is particularly effective for the separation and resolution of positively charged analytes. sigmaaldrich.comnih.gov The negatively charged sulfonate head group forms an ion pair with the positive charge on the analyte. This neutralizes the analyte's charge and appends a hydrophobic tail (the decyl group), allowing the resulting complex to be retained and separated on a reversed-phase HPLC column.

Peptides and Proteins Analysis

Sodium decane-1-sulfonate is frequently utilized as an ion-associating reagent in the HPLC analysis of peptides and proteins. nih.gov Many peptides and proteins contain basic amino acid residues (like lysine, arginine, and histidine) that are positively charged at acidic or neutral pH. The sulfonate reagent pairs with these charged groups, enabling sharp, well-resolved peaks in reversed-phase chromatography. nih.gov This application is crucial for protein characterization, quality control of peptide-based pharmaceuticals, and proteomics research.

Organic Small Molecule Compound Analysis

The application of sodium decane-1-sulfonate extends broadly to the analysis of various organic small molecule compounds via HPLC and ion-pair liquid chromatography. nih.govsigmaaldrich.comnih.gov Its ability to pair with positively charged functional groups, such as amines, makes it a versatile reagent for separating a wide range of pharmaceuticals, metabolites, and other small organic compounds that would otherwise exhibit poor retention on standard reversed-phase columns. nih.gov

Guanidine Compound Retention Mechanisms on Porous Graphitic Carbon

The analysis of highly polar guanidino compounds presents a challenge for traditional reversed-phase chromatography. Porous graphitic carbon (PGC) offers a unique stationary phase for retaining such polar compounds. Studies on the retention of guanidino compounds on PGC indicate that the primary mechanism is hydrophobic interaction. nih.govsigmaaldrich.com However, to achieve baseline separation of multiple guanidino compounds, the addition of a hydrophobic counterion, such as an alkyl sulfonate, is necessary. nih.govsigmaaldrich.com The retention mechanism in this system is described as dynamic ion-exchange. nih.govsigmaaldrich.com The hydrophobic alkyl chain of the sulfonate reagent adsorbs onto the PGC surface, creating a dynamic ion-exchange layer. Positively charged guanidino compounds are then retained and separated based on their interaction with this modified surface.

Speciation of Organotin Compounds

Sodium decane-1-sulfonate is an effective ion-pairing reagent for the speciation of organotin compounds, such as dibutyltin (B87310) (DBT), tributyltin (TBT), and triphenyltin (B1233371) (TPhT), using ion pair-reversed phase chromatography. researchgate.net A study utilizing a mobile phase of methanol, water, and acetic acid with decane sulfonate as the ion-pairing reagent successfully separated these three species. researchgate.net The concentration of the decane sulfonate was found to be a critical parameter, with the best speciation achieved at a concentration of 1mM. researchgate.net The data below illustrates the impact of the reagent's concentration on the separation.

Table 1: Effect of Decane Sulfonate Concentration on Organotin Speciation This table shows the resolution (Rs) and selectivity (α) values for the separation of Dibutyltin (DBT), Tributyltin (TBT), and Triphenyltin (TPhT) at various concentrations of decane sulfonate.

Data sourced from Panggabean, et al., Eurasian J. Anal. Chem., 2015. researchgate.net

Determination of Tetracycline (B611298) Antibiotics

A simplified and effective method for the determination of tetracycline antibiotics in animal tissues (beef and pork) uses ion-paired liquid chromatography with sodium decane-1-sulfonate. This method allows for the separation of tetracyclines from interferences in sample extracts without requiring extensive cleanup procedures. The analysis is performed isocratically on an ODS (Octadecylsilane) column. The specific composition of the mobile phase, containing sodium decane-1-sulfonate, is adjusted to optimize the separation for different tetracycline derivatives, achieving recoveries generally in the 90-100% range.

Table 2: Mobile Phase Composition for Tetracycline Analysis This table summarizes the isocratic mobile phase conditions used for the analysis of specific tetracycline antibiotics using sodium decane-1-sulfonate as an ion-pairing reagent.

Data sourced from Moats, W. A., J. Agric. Food Chem., 2000.

Table of Compounds Mentioned

Electrochemical Studies Employing Sodium Decane-1-Sulfonate

The surface-active properties of sodium decane-1-sulfonate make it a valuable compound for investigating electrochemical processes at electrode-solution interfaces.

Research has utilized sodium decane-1-sulfonate to probe the complex mechanisms of metal ion electroreduction. A notable example is the study of zinc (Zn2+) ion electroreduction at a mercury electrode. researchgate.net Investigations conducted at various temperatures have demonstrated that the presence of sodium decane-1-sulfonate has a significant influence on the kinetics of this process. researchgate.net

The key findings from these electrochemical studies are summarized below:

| Finding | Description | Source |

| Process Character | The electroreduction of Zn2+ ions in the presence of sodium decane-1-sulfonate is a two-step process. | researchgate.net |

| Kinetic Influence | Sodium decane-1-sulfonate acts as a catalyst, accelerating the rate of the Zn2+ electroreduction. | researchgate.net |

| Rate-Determining Step | The transfer of the first electron is the slower step and therefore determines the overall rate of the reaction. | researchgate.net |

| Activation Enthalpy | The presence of the surfactant leads to a decrease in the overall activation enthalpy, confirming its catalytic activity by lowering the energy barrier for the first electron transfer. | researchgate.net |

| Proposed Mechanisms | The mechanism is discussed in the context of Fawcett's models, specifically considering the IE (ion transfer step followed by an electron transfer step) and IA (ion transfer step followed by an adsorption step) pathways. | researchgate.net |

These studies highlight how the adsorption of surfactant molecules on the electrode surface can facilitate electron transfer, likely through the formation of intermediate complexes that alter the reaction pathway. researchgate.net

Integration with Mass Spectrometry for Complex Mixture Analysis

The coupling of liquid chromatography with mass spectrometry (MS) is a powerful technique for the analysis of complex mixtures. The use of sodium decane-1-sulfonate as an ion-pairing reagent in LC-MS workflows presents unique opportunities and challenges.

Metabolomics, the large-scale study of small molecules within biological systems, often deals with highly polar and charged metabolites that are poorly retained on conventional reversed-phase chromatography columns. thermofisher.com Ion-pair chromatography (IPC) coupled with mass spectrometry (IPC-MS) has emerged as a powerful solution for analyzing these challenging compounds. nih.govnih.gov

By adding an ion-pairing reagent like an alkyl sulfonate to the sample or mobile phase, hydrophilic metabolites can be retained and separated. chromatographyonline.com While non-volatile ion-pairing reagents can suppress the ionization process in the mass spectrometer, methods have been developed to mitigate this issue. One such strategy involves adding the ion-pairing reagent directly to the sample instead of the mobile phase, allowing it to be diverted from the MS detector after eluting from the column. chromatographyonline.com This approach enables the successful retention and resolution of highly hydrophilic compounds like catecholamines and aminoglycosides using MS-friendly mobile phases. chromatographyonline.com

The integration of IPC with high-resolution mass spectrometers, such as the Orbitrap, allows for the sensitive and specific measurement of a broad range of known and unknown metabolites simultaneously. nih.gov

| Application Area | Analyte Examples | Chromatographic Approach | Benefit | Source |

| Neurotransmitter Analysis | Catecholamines (epinephrine, dopamine) and their metabolites | Reversed-phase column with n-octyl-1-sulfonate as a sample additive | Enables retention and resolution of highly hydrophilic compounds | chromatographyonline.com |

| Antibiotic Analysis | Aminoglycoside antibiotics (kanamycin, gentamicin) | Reversed-phase column with n-alkyl sulfonates as sample additives | Achieves on-column retention of otherwise unretained polar basics | chromatographyonline.com |

| Core Metabolism Studies | Water-soluble intermediates in core metabolism (e.g., from glycolysis) | Reversed-phase C18 column with tributylamine (B1682462) as the ion-pairing agent in the mobile phase | Allows for quantitative analysis of a broad range of known cellular metabolites and discovery of unanticipated ones | nih.gov |

This technique significantly expands the coverage of the metabolome, providing crucial insights into biological pathways that are inaccessible by other methods. thermofisher.com

Interactions with Polymeric and Biological Systems

Surfactant-Polymer Interactions in Solution

The interplay between surfactants and polymers in an aqueous environment is a subject of significant research, driven by the unique properties that arise from their association. These interactions are governed by a delicate balance of hydrophobic and electrostatic forces.

Characterization of Interactions with Hydroxypropylmethylcellulose (B13716658)

The interaction between sodium decane-1-sulfonate (B14150585) and the nonionic polymer hydroxypropylmethylcellulose (HPMC) in aqueous solutions has been investigated through dynamic surface tension measurements. sigmaaldrich.com This research reveals that the association between the two molecules is primarily driven by the hydrophobic interactions between the decyl chain of the surfactant and the hydrophobic sites on the HPMC polymer.

A key finding of these studies is the formation of surfactant-polymer clusters at a concentration known as the critical aggregation concentration (cac). sigmaaldrich.com This concentration is lower than the critical micelle concentration (CMC) of the surfactant alone, indicating that the formation of these clusters with the polymer is an energetically more favorable process than the self-assembly of the surfactant into micelles. A synergistic effect in surface activity is observed below the cac, which becomes more pronounced with increasing surfactant chain length. sigmaaldrich.com

| Interaction Parameter | Observation with Sodium Decane-1-Sulfonate and HPMC | Reference |

| Driving Force | Hydrophobic interactions between the decyl chain and HPMC's hydrophobic sites. | sigmaaldrich.com |

| Aggregation | Formation of surfactant-polymer clusters above the critical aggregation concentration (cac). | sigmaaldrich.com |

| Synergism | Enhanced surface activity observed in the binary mixture below the cac. | sigmaaldrich.com |

Studies on the Influence on Biopolymer Conformation and Stability

The influence of surfactants on the conformation and stability of biopolymers, particularly proteins, is a critical area of study. While specific research on the non-denaturing properties of sodium decane-1-sulfonate is limited, the behavior of similar anionic surfactants provides insight into its likely effects.

Anionic surfactants are generally considered to be denaturing agents for proteins. europa.eu The negatively charged sulfonate headgroup can interact electrostatically with positively charged amino acid residues on the protein surface, while the hydrophobic tail can penetrate the protein's core, disrupting the native tertiary structure. Studies on other alkyl sulfonates have shown that the extent of denaturation can depend on the length of the alkyl chain. acs.orgnih.gov Shorter chain surfactants may exhibit weaker denaturing effects compared to their longer-chain counterparts like sodium dodecyl sulfate (B86663) (SDS).

Influence on Microbial Metabolism and Bioavailability

Surfactants can significantly impact microbial processes, particularly the biodegradation of hydrophobic compounds that have limited water solubility. This is primarily achieved by increasing the bioavailability of these substrates to microorganisms.

Stimulation of n-Alkane Biodegradation by Microbial Strains (e.g., Pseudomonas)

Research has demonstrated that certain microbial strains, such as those from the genus Pseudomonas, are capable of degrading n-alkane-1-sulfonates. nih.govnih.gov This indicates that these bacteria possess the necessary enzymatic machinery to break down such compounds.

Furthermore, studies on the closely related surfactant, sodium dodecyl sulfate (SDS), have shown that its presence can stimulate the biodegradation of n-alkanes like n-decane by Pseudomonas species. researchgate.net The presence of SDS in the culture medium has been observed to accelerate the growth of Pseudomonas C12B when n-decane is the primary carbon source. researchgate.net This suggests that sodium decane-1-sulfonate could have a similar stimulatory effect on the microbial degradation of n-alkanes. The degradation of these alkanes by Pseudomonas often involves an alkane hydroxylase system. researchgate.netwur.nl

Mechanisms of Surfactant-Enhanced Substrate Bioavailability

The enhanced bioavailability of hydrophobic substrates like n-alkanes in the presence of surfactants such as sodium decane-1-sulfonate is attributed to several mechanisms. exsyncorp.com One primary mechanism is the reduction of surface and interfacial tension, which increases the surface area of the hydrophobic substrate, making it more accessible to microbial cells. ontosight.ai

Another key mechanism is the partitioning of the hydrophobic substrate into surfactant micelles. This solubilization of the n-alkane within the hydrophobic core of the micelles effectively increases its concentration in the aqueous phase, facilitating its uptake by microorganisms. Furthermore, it has been suggested that surfactants can enhance the adhesion of microbial cells to the hydrocarbon droplets, bringing the bacteria into close proximity with their substrate. researchgate.netnih.gov This close contact is crucial for the efficient enzymatic breakdown of the hydrocarbon.

Applications in Protein Research as a Non-Denaturing Surfactant

Sodium decane-1-sulfonate is widely used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) for the analysis of peptides and proteins. sigmaaldrich.comsigmaaldrich.comchemicalbook.commedchemexpress.com In this application, the anionic sulfonate group pairs with positively charged analytes, allowing for their separation and resolution.

However, the classification of sodium decane-1-sulfonate as a "non-denaturing" surfactant is not well-supported by scientific literature. Anionic surfactants, by their nature, have a tendency to disrupt protein structure. europa.eunih.govnih.gov The interaction of the surfactant's charged headgroup and hydrophobic tail with the protein can lead to the unfolding and loss of its native conformation. While the denaturing potential of sodium decane-1-sulfonate may be less severe than that of surfactants with longer alkyl chains, it is generally not considered to be inert in its interaction with proteins. Therefore, while it is a valuable tool in analytical protein chemistry, its use in applications requiring the maintenance of a protein's native structure and function should be approached with caution and may require empirical validation.

Environmental Fate and Degradation Mechanisms

Biodegradation Pathways of Alkyl Sulfonates

Biodegradation is a key process in the removal of organic compounds from the environment, driven by the metabolic activities of microorganisms. For alkyl sulfonates, including sodium decane-1-sulfonate (B14150585), this process involves specific enzymatic reactions that lead to the breakdown of the molecule.

Microbial Degradation Mechanisms (e.g., Desulfonation, β-Oxidation)

The microbial degradation of linear alkyl sulfonates is a stepwise process. A crucial step in the breakdown of these compounds is desulfonation , the cleavage of the carbon-sulfur bond, which can be carried out by a variety of bacteria. asm.orgacs.org For instance, Pseudomonas aeruginosa has been shown to utilize a range of alkanesulfonic acids as a sulfur source for growth. nih.gov This process is often initiated when sulfur is limited in the environment, triggering the expression of enzymes that can liberate sulfur from organic molecules. nih.govasm.org

Following or in conjunction with desulfonation, the alkyl chain of the sulfonate is typically degraded through β-oxidation . This metabolic pathway is analogous to the breakdown of fatty acids, where the long alkyl chain is sequentially shortened by two carbon atoms at a time. asm.orgeuropa.eu This process of ω-oxidation followed by β-oxidation has been observed in the degradation of linear alkylbenzene sulfonates (LAS), where it leads to the formation of sulfophenyl carboxylates (SPCs). nih.govresearchgate.net The complete disappearance of these intermediates indicates the total degradation of the parent compound under aerobic conditions. nih.gov

Some bacteria, such as Klebsiella pneumoniae, can utilize the sulfonyl group of LAS as a sulfur source to support their growth. nih.gov Genomic and transcriptomic analyses suggest that these bacteria may take up the surfactant through a sulfate (B86663) ABC transport system and then remove the sulfonate group using sulfate and sulfite (B76179) reductases. nih.gov

Factors Affecting Biodegradability (e.g., Alkyl Chain Length, Structural Features)

The rate and extent of biodegradation of alkyl sulfonates are influenced by several molecular and environmental factors.

Alkyl Chain Length: The length of the alkyl chain plays a significant role in the biodegradability of surfactants. Studies on various surfactants have shown that there is often an optimal chain length for rapid degradation. For alkyl sulfonates, toxicity to microorganisms generally increases with increasing alkyl chain length up to a certain point, after which it may decrease. nih.gov For example, Microtox data for a series of alkyl sulfonates showed that the C12 homolog was more toxic than the C8, C10, and C14 homologs. nih.gov

Structural Features: The presence of branching in the alkyl chain can significantly hinder biodegradation. asm.orgresource.org This was a major environmental issue with the highly branched tetrapropylene benzene (B151609) sulfonate surfactants, which were poorly biodegradable and led to foaming in waterways. asm.org The switch to linear alkylbenzene sulfonates (LAS) greatly improved biodegradability. researchgate.net The position of the sulfonate group on the alkyl chain can also affect degradation rates, with centrally substituted isomers sometimes being desulfonated preferentially. asm.org

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (·OH). membranechemicals.commrforum.com These processes are particularly useful for the degradation of refractory, toxic, or non-biodegradable substances. membranechemicals.com

UV/Hydrogen Peroxide Treatments and Degradation Efficiency

Among the various AOPs, the combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) is a widely studied and effective method. membranechemicals.comtaylorfrancis.com This process generates hydroxyl radicals, which are powerful oxidizing agents that can attack and break down organic pollutants. The efficiency of UV/H₂O₂ treatment depends on factors such as the concentration of hydrogen peroxide, UV intensity, pH, and the chemical nature of the contaminant.

While specific studies on the UV/H₂O₂ degradation of sodium decane-1-sulfonate are not prevalent in the provided search results, the principles of this AOP are broadly applicable to a wide range of organic compounds. For instance, AOPs have been successfully applied to the degradation of other persistent surfactants like per- and polyfluoroalkyl substances (PFAS), where the combination of advanced oxidation and reduction processes can lead to near-quantitative defluorination. serdp-estcp.mil

Identification of Degradation Byproducts and Mineralization Assessment

A critical aspect of evaluating any degradation process is the identification of the resulting byproducts and the extent of mineralization. Mineralization refers to the complete conversion of an organic compound to inorganic substances such as carbon dioxide, water, and mineral salts.

In the context of alkyl sulfonate degradation, studies on related compounds like LAS have identified sulfophenylcarboxylic acids (SPCs) as major intermediates during biodegradation. nih.gov The eventual disappearance of these intermediates suggests complete mineralization. nih.gov For AOPs, the goal is also complete mineralization. However, incomplete oxidation can lead to the formation of various byproducts. The identification of these byproducts is crucial to ensure that the treatment process does not generate new, potentially harmful substances. Techniques like chromatography coupled with mass spectrometry are essential for this purpose.

Comparative Degradation Studies with Related Surfactants

Comparative studies provide valuable insights into the relative biodegradability and environmental impact of different surfactants. For example, studies comparing alkyl sulfates and alkyl sulfonates have noted differences in their interactions and degradation. Sodium alkyl sulfonates have been observed to interact more weakly with polymers like polyethylene (B3416737) oxide compared to their alkyl sulfate counterparts. researchgate.net

Comparison with Perfluorinated Sulfonates and their Alternatives

Perfluorinated sulfonates, such as perfluorooctane (B1214571) sulfonate (PFOS), are known for their extreme persistence in the environment. nih.govcanada.ca The strength of the carbon-fluorine bond makes these compounds highly resistant to chemical, microbial, and photolytic degradation. canada.ca Consequently, PFOS and related substances can remain in the environment for long periods, leading to widespread contamination and bioaccumulation in wildlife and humans. nih.govca.gov Studies have shown that PFOS is not known to undergo any significant degradation under typical environmental conditions. canada.ca

In contrast, sodium decane-1-sulfonate, as a member of the alkane sulfonate class of surfactants, exhibits a different environmental profile. Alkane sulfonates are generally considered to be readily biodegradable under aerobic conditions. nih.gov The degradation of linear alkylbenzene sulfonates (LAS), a related class of anionic surfactants, initiates with the oxidation of the alkyl chain, a process that is less likely to occur with the fluorinated alkyl chains of perfluorinated compounds. industrialchemicals.gov.auwikipedia.org While direct comparative studies on the biodegradation of sodium decane-1-sulfonate and PFOS are limited, research on PFOS alternatives indicates that non-fluorinated or partially fluorinated surfactants tend to be more susceptible to biodegradation. For instance, some PFOS alternatives have shown a degree of biodegradation, whereas PFOS itself remains largely undegraded in similar tests. nih.gov

The structural differences between sodium decane-1-sulfonate and perfluorinated sulfonates are key to their differing environmental fates. The presence of a hydrocarbon alkyl chain in sodium decane-1-sulfonate provides a point of attack for microbial enzymes, facilitating its breakdown. Conversely, the perfluorinated chain in PFOS shields the molecule from enzymatic action, leading to its remarkable persistence.

Below is a comparative table summarizing the biodegradability of different types of sulfonated surfactants.

| Surfactant Type | Example | Biodegradability | Key Structural Feature Influencing Degradation |

| Alkane Sulfonates | Sodium decane-1-sulfonate | Readily biodegradable under aerobic conditions nih.gov | Linear hydrocarbon alkyl chain |

| Linear Alkylbenzene Sulfonates (LAS) | Sodium dodecylbenzene (B1670861) sulfonate | Readily biodegradable under aerobic conditions industrialchemicals.gov.auwikipedia.org | Linear hydrocarbon alkyl chain |

| Perfluorinated Sulfonates | Perfluorooctane sulfonate (PFOS) | Highly resistant to biodegradation nih.govcanada.ca | Perfluorinated alkyl chain |

| PFOS Alternatives (partially fluorinated) | C₁₅F₉H₂₁S₂O₈Na₂ | Some level of biodegradation observed nih.gov | Presence of C-H bonds in the alkyl chain |

Relationship between AOP Stability and Biological Recalcitrance

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to degrade persistent organic pollutants that are resistant to conventional biological treatment. mdpi.commdpi.com These processes generate highly reactive species, such as hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds. mdpi.com The effectiveness of AOPs in degrading a particular compound is often inversely related to its biological recalcitrance.

For sulfonated surfactants, their stability towards AOPs can be an indicator of their persistence in the environment. Perfluorinated sulfonates like PFOS are not only biologically recalcitrant but are also highly resistant to many AOPs. Their robust chemical structure requires aggressive AOP conditions for effective degradation.

While specific data on the AOP stability of sodium decane-1-sulfonate is not extensively available, the behavior of similar non-fluorinated surfactants can provide insights. For instance, linear alkylbenzene sulfonates (LAS) can be degraded by AOPs such as the Fenton and photo-Fenton processes. researchgate.net The successful application of AOPs to degrade LAS and other non-fluorinated surfactants suggests that these compounds are less stable under these oxidative conditions compared to their perfluorinated counterparts.

Computational Chemistry and Molecular Modeling Studies

Molecular Mechanics (MM2) Calculations for Conformational Analysis

Molecular mechanics calculations are pivotal in exploring the conformational landscape of molecules like sodium decane-1-sulfonate (B14150585). The MM2 force field, a classical mechanics model, is designed to compute the potential energy of a molecule as a function of its atomic coordinates. This allows for the identification of stable conformers and the energy barriers between them.

For an alkyl sulfonate like sodium decane-1-sulfonate, the primary focus of conformational analysis is the flexible decyl chain. The rotation around the carbon-carbon single bonds gives rise to numerous possible conformations. The most stable conformation is typically the all-trans or anti-periplanar arrangement of the carbon backbone, which minimizes steric hindrance. Other conformations, known as gauche conformers, where the dihedral angle is approximately ±60°, are higher in energy.

Table 1: Representative Torsional Energy Parameters in Alkane Chains

| Torsional Interaction | Dihedral Angle (degrees) | Energy Penalty (kcal/mol) |

| H-C-C-H | 60 | ~3.0 |

| H-C-C-C | 60 | ~3.3 |

| C-C-C-C (gauche) | 60 | ~0.9 |

Note: These are general values for alkanes and serve as a basis for understanding the conformational energetics of the decyl chain in sodium decane-1-sulfonate.

Molecular Dynamics (MD) Simulations of Surfactant Aggregation

Molecular dynamics simulations are a powerful tool to study the spontaneous self-assembly of surfactant molecules into micelles and other aggregates in solution. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the dynamic processes of aggregation.

For sodium decane-1-sulfonate, MD simulations can elucidate the mechanism of micelle formation, the structure of the resulting micelles, and the behavior of the surfactant at interfaces. While direct MD studies on sodium decane-1-sulfonate aggregation are limited, research on analogous surfactants like sodium dodecyl sulfate (B86663) (SDS) and other alkyl sulfonates provides significant insights.

Studies on alkyl benzene (B151609) sulfonates at a decane-water interface have shown that the surfactant molecules orient themselves with their hydrophobic tails in the decane (B31447) phase and their hydrophilic sulfonate heads in the water phase. mdpi.com The packing and alignment of the surfactant molecules at the interface are crucial for reducing interfacial tension. mdpi.com MD simulations of sodium dodecyl sulfonate, a close structural analog, have shown that the hydrophobic interactions between the alkyl chains are the primary driving force for aggregation. mdpi.com

The aggregation process typically begins with the formation of small, unstable oligomers that eventually grow into stable micelles. sigmaaldrich.com The final morphology of the aggregates, whether spherical, cylindrical, or in other forms, depends on factors such as surfactant concentration, temperature, and the presence of salts.

Free Energy Calculations for Micellization Phenomena

The formation of micelles is a thermodynamically driven process, and free energy calculations can quantify the spontaneity and stability of this phenomenon. The standard Gibbs free energy of micellization (ΔG°mic) is a key thermodynamic parameter that characterizes the micellization process. A negative ΔG°mic indicates that micelle formation is spontaneous.

The free energy of micellization can be calculated from the critical micelle concentration (CMC), which is the concentration at which micelles begin to form in significant numbers. For ionic surfactants, the relationship is often expressed as:

ΔG°mic ≈ (2 - β)RT ln(CMC)

where R is the gas constant, T is the temperature, and β is the degree of counterion binding to the micelle.

Thermodynamic studies of sodium alkyl sulfates, which are structurally similar to sulfonates, show that the micellization process is primarily driven by an increase in entropy. tandfonline.com This entropy gain results from the release of structured water molecules from around the hydrophobic alkyl chains as they aggregate into the micelle core. The enthalpy of micellization (ΔH°mic) is often small and can be either positive or negative. tandfonline.com

Table 2: Thermodynamic Parameters of Micellization for Sodium Alkyl Sulfates at 298.15 K

| Surfactant | CMC (mol/L) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |

| Sodium Octyl Sulfate | 1.3 x 10-1 | -15.8 | - | - |

| Sodium Decyl Sulfate | 3.3 x 10-2 | -21.8 | - | - |

| Sodium Dodecyl Sulfate | 8.2 x 10-3 | -27.8 | -2.5 | 25.3 |

Data for sodium alkyl sulfates are used as an approximation for sodium decane-1-sulfonate. tandfonline.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) and semi-empirical methods can be used to calculate properties like molecular orbital energies, charge distributions, and electrostatic potential maps.

For sodium decane-1-sulfonate, quantum chemical calculations can help in understanding the nature of the sulfonate headgroup and its interaction with counterions and solvent molecules. The distribution of electron density reveals the polar nature of the headgroup, with a high concentration of negative charge on the oxygen atoms of the sulfonate group.

A study on fatty alkyl succinate-based surfactants utilized semi-empirical PM3 calculations to investigate their electronic properties. researchgate.net This type of analysis can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of the molecule. A larger gap suggests higher stability. researchgate.net

The electrostatic potential (ESP) map is another valuable output of quantum chemical calculations. It visualizes the regions of positive and negative electrostatic potential on the molecular surface, indicating sites that are prone to electrophilic or nucleophilic attack. For sodium decane-1-sulfonate, the ESP map would show a region of high negative potential around the sulfonate group, which is the site of interaction with the sodium counterion and polar water molecules.

While specific quantum chemical data for sodium decane-1-sulfonate is not extensively published, the application of these methods to similar surfactants demonstrates their utility in providing a fundamental understanding of their chemical behavior. researchgate.net

Future Research Directions and Emerging Applications

Development of Advanced Spectroscopic Probes for Interfacial Studies

Sodium decane-1-sulfonate (B14150585) serves as an ideal model surfactant for the development and calibration of advanced spectroscopic techniques aimed at elucidating interfacial phenomena. exsyncorp.com Its well-defined structure and consistent properties are advantageous in laboratory studies of micelle formation and emulsion stability. exsyncorp.com Future research will likely focus on using sodium decane-1-sulfonate as a standard for refining spectroscopic methods that can probe the molecular arrangement and dynamics at liquid-liquid or solid-liquid interfaces.

Techniques such as sum-frequency generation (SFG) spectroscopy, surface-enhanced Raman scattering (SERS), and neutron reflectometry could be further developed using systems containing sodium decane-1-sulfonate. These studies would aim to provide a detailed picture of surfactant orientation, aggregation, and interaction with other molecules at interfaces, which is critical for applications ranging from enhanced oil recovery to designing effective cleaning formulations. The critical micelle concentration (CMC) of sodium decane-1-sulfonate has been investigated using capillary electrophoresis, a technique that can be further refined for studying surfactant behavior. sigmaaldrich.comsigmaaldrich.com

Table 1: Spectroscopic and Chromatographic Data for Sodium decane-1-sulfonate

| Property | Value/Range | Technique |

|---|---|---|

| UV Absorption Maximum (λmax) | 210 nm: ≤0.05 AU | UV Spectroscopy |

| 220 nm: ≤0.03 AU | ||

| 230 nm: ≤0.02 AU | ||

| 260 nm: ≤0.02 AU | ||

| Application | Ion-associating reagent | HPLC |

| Suitability | LC/MS |

This table presents data relevant to the spectroscopic and chromatographic analysis of sodium decane-1-sulfonate. sigmaaldrich.comsigmaaldrich.comscharlab.comsigmaaldrich.com

Elucidation of Complex Multicomponent Surfactant Systems

While the behavior of single-surfactant systems is relatively well-understood, industrial and biological systems almost always involve complex mixtures. Sodium decane-1-sulfonate is a valuable component for studies aimed at unraveling the synergistic or antagonistic interactions within multicomponent surfactant systems. Research has already been reported on the interactions between hydroxypropylmethylcellulose (B13716658) and various ionic surfactants, including sodium decane-1-sulfonate. sigmaaldrich.comsigmaaldrich.com

Future work will likely extend to more complex formulations. For instance, investigating the phase behavior, micellar structure, and interfacial properties of mixtures containing sodium decane-1-sulfonate and other types of surfactants (e.g., cationic, non-ionic, or zwitterionic) is a promising research avenue. Such studies are crucial for formulating advanced products with tailored properties, such as viscosity, foaming capacity, and detergency. stppgroup.com Molecular dynamics simulations, similar to those used for studying sodium dodecyl sulfate (B86663) in decane-brine systems, could be employed to model the behavior of sodium decane-1-sulfonate at interfaces in the presence of other components like salts and gases, which is relevant for applications like enhanced oil recovery. kaust.edu.sa

Design of Green Synthesis Routes and Biodegradable Derivatives

The increasing demand for environmentally friendly chemicals is driving research into sustainable production methods and biodegradable compounds. While sodium decane-1-sulfonate is synthesized via the sulfonation of decane (B31447), future research will focus on developing greener synthesis routes. exsyncorp.com This includes exploring bio-based feedstocks and more environmentally benign catalytic processes to replace traditional methods.

Alpha-olefin sulfonates (AOS), the class of surfactants to which sodium decane-1-sulfonate belongs, are known to be biodegradable. made-in-china.com This property is a significant advantage over more persistent surfactants. mdpi.com Research is ongoing to develop new classes of highly effective and readily biodegradable anionic surfactants from renewable resources like sugars and plant-derived materials. acs.orgnumberanalytics.com For example, new surfactants have been synthesized from orange peel and furoic acid, demonstrating a move away from petroleum-based feedstocks. mdpi.comacs.org Future efforts may focus on creating derivatives of sodium decane-1-sulfonate with enhanced biodegradability or performance characteristics, potentially by incorporating ester or other cleavable linkages into the molecular structure.

Exploration of Novel Applications in Materials Science and Nanotechnology

The ability of surfactants to self-assemble into various nanostructures makes them indispensable tools in materials science and nanotechnology. Sodium decane-1-sulfonate's role as a model surfactant is valuable in fundamental surface and colloidal science research. exsyncorp.com

An emerging application lies in the synthesis and stabilization of nanoparticles. numberanalytics.com Surfactants can control the size, shape, and surface functionality of nanoparticles during their synthesis. mdpi.com For example, surfactants are used to create stable reverse micelles that act as nanoreactors for the formation of gold or zinc oxide nanoparticles. researchgate.net Future research could explore the specific use of sodium decane-1-sulfonate in creating functionalized nanoparticles for targeted drug delivery, catalysis, or advanced sensor applications. mdpi.com Its well-defined properties would allow for precise control over nanoparticle formation, making it a valuable component in the bottom-up fabrication of novel nanomaterials.

Table 2: Chemical Compound Names

| Compound Name |

|---|

| 1-butyl-3-methylimidazolium chloride |

| 3-mercaptopropionic acid |

| Alpha-olefin sulfonate |

| Benzene (B151609) |

| Chlorosulfonic acid |

| Decane |

| Dimethylacetamide |

| Diosgenin |

| Ethanol |

| Ethyl Acetate |

| Furoic acid |

| Heptane |

| Hexane |

| Hydrogen tetrachloroaurate |

| Hydroxypropylmethylcellulose |

| Isopropanol |

| Methanol (B129727) |

| Pentanol |

| Sodium 1,4-Bis(2-ethylhexyl) sulfosuccinate |

| Sodium borohydride |

| Sodium chloride |

| Sodium citrate |

| Sodium decane-1-sulfonate |

| Sodium dodecyl sulfate |

| Thiodiosgenin |

Q & A

Q. What are the primary applications of sodium decane-1-sulfonate in analytical chemistry, and how is it methodologically employed?

Sodium decane-1-sulfonate is widely used as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC) to enhance the separation of polar compounds, such as peptides and pharmaceuticals. For example, it is incorporated into mobile phases at concentrations like 0.24 mg/mL, adjusted to specific pH levels (e.g., pH 2.8 with phosphoric acid), to improve analyte retention and resolution . Its sulfonate group interacts with cationic analytes, forming ion pairs that modify hydrophobicity .

Q. What safety protocols should be followed when handling sodium decane-1-sulfonate in laboratory settings?

Researchers must avoid skin and eye contact (Safety Code S24/25) due to its irritant properties (Hazard Codes R36/37/38). Work should be conducted in a fume hood with personal protective equipment (PPE), including gloves and safety goggles. Waste disposal must comply with local regulations for sulfonates .

Q. How is sodium decane-1-sulfonate synthesized, and what are the critical reaction conditions?

A common synthesis involves converting sulfonic acid salts to sulfonyl chlorides using thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (4 hours, inert atmosphere). The sodium salt is then precipitated and purified. Reaction yields depend on stoichiometric control of SOCl₂ (3.0 equivalents) and rigorous exclusion of moisture .

Q. What physical properties of sodium decane-1-sulfonate are critical for experimental design?

Key properties include its high water solubility (essential for HPLC mobile phases) and melting point (~300°C), which indicate thermal stability. Its molecular structure (C₁₀H₂₁NaO₃S, MW 244.33) and sulfonate group polarity directly influence chromatographic performance .

Advanced Research Questions

Q. How can chromatographic methods using sodium decane-1-sulfonate be optimized for complex matrices?

Optimization involves varying the ion-pair reagent concentration (e.g., 0.1–0.5 mg/mL), adjusting pH (2.5–3.5), and testing buffer systems (e.g., sodium phosphate). Systematic Design of Experiments (DoE) approaches, such as response surface methodology, can identify interactions between parameters. Validation via USP guidelines ensures robustness .

Q. What methodological strategies resolve contradictions in purity data for sodium decane-1-sulfonate batches?

Contradictions may arise from residual solvents or incomplete sulfonation. Strategies include:

Q. How does the alkyl chain length of sodium decane-1-sulfonate affect chromatographic efficiency compared to shorter-chain analogs?

The C10 chain enhances hydrophobic interactions with analytes, improving retention for mid-polarity compounds. Shorter chains (e.g., C6 or C8) may insufficiently mask polar groups, while longer chains (C12) could cause excessive retention. Comparative studies using homologs (C6–C12) under identical conditions are recommended .

Q. What approaches validate the stability of sodium decane-1-sulfonate in long-term storage?

Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation via HPLC. Detectable degradation products (e.g., decanesulfonic acid) indicate hydrolysis, necessitating desiccated storage. USP guidelines recommend periodic requalification of reagents .

Q. How can researchers ensure reproducibility when using sodium decane-1-sulfonate in multi-laboratory studies?

Standardize protocols for mobile phase preparation (e.g., degassing methods, pH calibration) and use certified reference materials. Interlaboratory comparisons via round-robin testing reduce variability. Documenting lot numbers and storage conditions is critical .

Q. What advanced techniques characterize the interaction mechanisms of sodium decane-1-sulfonate with biomolecules?

Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while molecular dynamics simulations model sulfonate-protein interactions. Spectroscopic methods (e.g., fluorescence quenching) assess conformational changes in proteins, providing mechanistic insights .

Methodological Notes

- Data Analysis : Use tools like ANOVA for parameter optimization and Principal Component Analysis (PCA) to interpret multi-variable chromatographic data .

- Quality Control : Adhere to USP/NF specifications for reagent-grade sodium decane-1-sulfonate, ensuring batch-to-batch consistency .